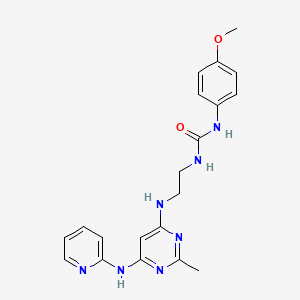

1-(4-Methoxyphenyl)-3-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea

Description

This urea derivative features a 4-methoxyphenyl group linked via a urea bridge to an ethylamine spacer, which connects to a 2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl core. The compound’s design integrates multiple pharmacophores:

- The pyrimidine-pyridine moiety may facilitate interactions with kinase domains or nucleic acids.

- The 4-methoxyphenyl substituent increases lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O2/c1-14-24-18(13-19(25-14)27-17-5-3-4-10-21-17)22-11-12-23-20(28)26-15-6-8-16(29-2)9-7-15/h3-10,13H,11-12H2,1-2H3,(H2,23,26,28)(H2,21,22,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEQWUPXRKJCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyaniline with an appropriate reagent to introduce the methoxyphenyl group.

Introduction of the Pyridinylamino Group: The intermediate is then reacted with a pyridine derivative to introduce the pyridinylamino group.

Formation of the Pyrimidinylamino Group: The final step involves the reaction of the intermediate with a pyrimidine derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with modified functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(4-Methoxyphenyl)-3-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea as an anticancer agent. The compound has been evaluated for its ability to inhibit various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Multi-Tyrosine Kinase Inhibition

A study by Qi et al. (2018) investigated a series of thiazolidinone derivatives, including compounds similar to this compound. One derivative exhibited potent inhibitory activity against multiple tyrosine kinases such as c-Met and Src, with an IC50 value of 0.021 µmol L. This suggests that the compound may play a crucial role in targeting signaling pathways involved in cancer progression .

Inhibition of Protein Kinases

The compound also shows promise as an inhibitor of specific protein kinases, which are critical in various cellular processes including growth and metabolism.

Case Study: PIM Kinase Inhibition

Research by Bataille et al. (2017) demonstrated that derivatives of the compound effectively inhibited PIM kinases, which are implicated in cancer cell survival and proliferation. One tested derivative showed an IC50 value of 2.2 µM against PIM kinases and exhibited anti-proliferative effects on leukemia cell lines .

Neuropharmacological Applications

Explorations into the neuropharmacological applications of this compound have indicated potential benefits in treating central nervous system disorders.

Allosteric Modulation of GPCRs

Research has suggested that compounds with similar structures may serve as allosteric modulators for G protein-coupled receptors (GPCRs), which are pivotal in CNS signaling pathways. The modulation of these receptors could lead to new therapeutic strategies for conditions such as anxiety and depression .

Structure Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

Molecular Modifications

Studies have shown that variations in the molecular structure can significantly affect the compound's biological activity. For instance, modifications to the pyridine and urea moieties can enhance selectivity and potency against specific targets, leading to improved therapeutic profiles .

Summary Table of Key Findings

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Compound 15a ():

- Structure : 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea

- Key Differences: Replaces the pyrimidin-4-ylamino group with a triazole-nitrophenyl system. The nitro group may reduce metabolic stability compared to the target compound’s pyridin-2-ylamino group.

- Synthesis : Similar urea-forming reaction but uses a triazole-containing intermediate .

BD337172 ():

- Structure: Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)urea

- The ethyl ester may alter solubility and hydrolysis kinetics.

- Purity : 98+%, indicating high synthetic reproducibility .

BD337175 ():

- Structure: 1-(Isoquinolin-6-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea

- Key Differences: Replaces the pyrimidine-pyridine core with isoquinoline, a DNA-intercalating motif. The pyrrolidinyl ketone introduces a zwitterionic character, affecting solubility and target selectivity .

Pharmacological and Physicochemical Properties

Metabolic and Toxicity Considerations

- Target Compound : The 4-methoxyphenyl group may slow oxidative metabolism (vs. unsubstituted phenyl), while the ethylamine spacer could reduce renal clearance.

- BD337172/BD337175 : High purity suggests minimized off-target effects, but bulky groups may complicate pharmacokinetics .

Biological Activity

1-(4-Methoxyphenyl)-3-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological assays, and mechanisms of action associated with this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the coupling of various aromatic and heterocyclic amines. The detailed synthetic pathway is crucial for understanding the compound's structure-activity relationship (SAR).

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its anti-inflammatory, antibacterial, and anticancer properties.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. In vitro assays have demonstrated that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases .

2. Antibacterial Activity

The antibacterial properties of this compound have been explored through various microbiological assays. Studies indicate significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like streptomycin and ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.25 |

3. Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) enzymes.

- Receptor Interaction : There is evidence suggesting that this compound interacts with G-protein coupled receptors (GPCRs), leading to altered intracellular signaling pathways that modulate cellular responses .

- Oxidative Stress Modulation : The ability to modulate oxidative stress responses has been linked to its protective effects against cellular damage in inflammatory conditions .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Case Study 1 : In a study involving animal models of arthritis, treatment with the compound resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups.

- Case Study 2 : A different study assessed its anticancer properties in xenograft models, where administration led to a marked decrease in tumor size and improved survival rates among treated subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.